molecular formula C11H16N4 B1480874 (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine CAS No. 2098012-10-1

(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine

Cat. No.: B1480874
CAS No.: 2098012-10-1
M. Wt: 204.27 g/mol
InChI Key: JDMYGXGYCHOUBP-UHFFFAOYSA-N
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Description

(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine is a heterocyclic compound with a molecular formula of C11H16N4. This compound features a unique structure that combines a cyclopentyl group with an imidazo[1,2-b]pyrazole core, making it an interesting subject for various chemical and biological studies.

Mechanism of Action

    Target of Action

    Compounds with an imidazole ring, like (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine, are often involved in various biological activities . They can interact with different targets in the body, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure of the compound and its functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentyl hydrazine, which is then reacted with 2-cyanopyridine to form the imidazo[1,2-b]pyrazole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding imidazo[1,2-b]pyrazole carboxylic acids.

    Reduction: Formation of reduced imidazo[1,2-b]pyrazole derivatives.

    Substitution: Formation of substituted imidazo[1,2-b]pyrazole derivatives with various functional groups.

Scientific Research Applications

(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes and pigments due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine: Similar structure but with a different position of the methanamine group.

    6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline: Contains an imidazo[1,2-a]pyridine core instead of imidazo[1,2-b]pyrazole.

Uniqueness

(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(1-cyclopentylimidazo[1,2-b]pyrazol-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c12-8-9-7-11-14(5-6-15(11)13-9)10-3-1-2-4-10/h5-7,10H,1-4,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMYGXGYCHOUBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN3C2=CC(=N3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine
Reactant of Route 2
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine
Reactant of Route 3
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine
Reactant of Route 4
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine
Reactant of Route 5
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine
Reactant of Route 6
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine

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